molecular formula C30H26FN5O2 B11324654 1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

Cat. No.: B11324654
M. Wt: 507.6 g/mol
InChI Key: VXJNHOGMLUDORZ-UHFFFAOYSA-N
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Description

1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and a fluorophenoxy group

Preparation Methods

The synthesis of 1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenoxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone can be compared with other similar compounds, such as:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrrolo[2,3-d]pyrimidine derivatives and have similar biological activities.

    (2R)-1-[(5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol: This compound shares structural similarities and is studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C30H26FN5O2

Molecular Weight

507.6 g/mol

IUPAC Name

1-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

InChI

InChI=1S/C30H26FN5O2/c31-25-13-7-8-14-26(25)38-20-27(37)34-15-17-35(18-16-34)29-28-24(22-9-3-1-4-10-22)19-36(30(28)33-21-32-29)23-11-5-2-6-12-23/h1-14,19,21H,15-18,20H2

InChI Key

VXJNHOGMLUDORZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6F

Origin of Product

United States

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